molecular formula C10H16N2O3 B11774490 Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11774490
M. Wt: 212.25 g/mol
InChI Key: LTEVERUKJSXFTN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a 2-methoxyethyl group at the N1 position, a methyl group at C4, and an ethyl ester at C3. The 2-methoxyethyl substituent enhances hydrophilicity compared to alkyl chains, while the ethyl ester group provides metabolic stability relative to methyl esters .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)11-7-12(9)5-6-14-3/h7H,4-6H2,1-3H3

InChI Key

LTEVERUKJSXFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1CCOC)C

Origin of Product

United States

Preparation Methods

Direct Esterification

Ethanol reacts with the corresponding carboxylic acid intermediate under acidic conditions:

1-(2-Methoxyethyl)-4-methyl-1H-imidazole-5-carboxylic acid+EtOHH₂SO₄, refluxTarget compound\text{1-(2-Methoxyethyl)-4-methyl-1H-imidazole-5-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H₂SO₄, reflux}} \text{Target compound}

Yield : 78% after 8 hours.

Transesterification

Methyl or benzyl esters are converted to ethyl esters using ethanol and a catalyst:

Methyl ester precursor+EtOHTi(OiPr)₄, 60°CEthyl ester\text{Methyl ester precursor} + \text{EtOH} \xrightarrow{\text{Ti(OiPr)₄, 60°C}} \text{Ethyl ester}

Advantages : Higher purity (≥95%) and reduced side reactions compared to direct esterification.

Purification and Characterization

Chromatographic Methods :

  • Normal-phase HPLC : Zorbax Silica column, isocratic elution with EtOAc/hexane (1:1), retention time = 6.2 min.

  • Recrystallization : From ethanol/water (4:1), yielding white crystals with mp 89–91°C.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.38 (s, 3H, OCH₃), 4.27 (q, J=7.1 Hz, 2H, OCH₂), 4.52 (t, J=5.0 Hz, 2H, NCH₂), 7.25 (s, 1H, imidazole-H).

  • HRMS (ESI+) : m/z calcd for C₁₀H₁₆N₂O₃ [M+H]⁺ 213.1234, found 213.1231.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Cyclocondensation + Alkylation6492$$Moderate
Transesterification7895$$$High
Microwave-assisted8297$$$$Limited

Microwave-assisted synthesis (e.g., 150°C, 20 min in DMF) offers faster reaction times but requires specialized equipment.

Troubleshooting Common Issues

  • Low alkylation efficiency : Ensure anhydrous conditions and use freshly distilled 2-methoxyethyl halide.

  • Ester hydrolysis : Avoid prolonged exposure to acidic/basic conditions during workup.

  • Byproduct formation : Implement gradient elution during chromatography to separate di-alkylated species .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic acyl substitution under basic or acidic conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Hydrolysis (Acidic)HCl/H<sub>2</sub>O, reflux1-(2-Methoxyethyl)-4-methyl-1H-imidazole-5-carboxylic acid85%
Hydrolysis (Basic)NaOH/EtOH, 60°CSodium salt of the carboxylic acid92%
AminolysisPrimary amines, DCC/DMAP, THFCorresponding amide derivatives70–78%
  • Kinetic studies indicate base-catalyzed hydrolysis follows second-order kinetics, with rate constants dependent on pH and temperature.

  • Aminolysis requires coupling agents like DCC to activate the ester for nucleophilic attack by amines.

Electrophilic Aromatic Substitution on the Imidazole Ring

The electron-rich imidazole ring participates in electrophilic substitutions, primarily at the C-2 position:

ReactionReagents/ConditionsProductSelectivitySource
BrominationBr<sub>2</sub>/CHCl<sub>3</sub>, 0°C2-Bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate>95%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 40°C2-Nitro derivative88%
  • Bromination proceeds via an electrophilic mechanism, with regioselectivity controlled by the methoxyethyl group’s electron-donating effects.

  • Nitration requires carefully controlled temperatures to avoid ring decomposition.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylate group:

ConditionsCatalystProductYieldSource
200°C, vacuumCuO nanoparticles1-(2-Methoxyethyl)-4-methylimidazole68%
Pyridine, 150°CNoneSame as above52%
  • Decarboxylation is facilitated by aromatic stabilization of the imidazole ring post-CO<sub>2</sub> elimination.

  • Catalytic CuO enhances reaction efficiency by lowering the activation energy.

Cycloaddition and Ring-Opening Reactions

The imidazole ring participates in cycloadditions with dipolarophiles:

Reaction PartnerConditionsProductApplicationSource
Ethyl isocyanoacetateDBU/THF, −78°C to RT1,5-Diarylimidazole-4-carboxylatePharmaceutical intermediates
Acetylene derivativesCu(I) catalysis, 80°CFused bicyclic imidazole systemsBioactive compound synthesis
  • Cycloadditions with ethyl isocyanoacetate proceed via a 1,3-dipolar mechanism , yielding structurally complex heterocycles .

  • Copper catalysis enables regioselective alkyne-azide cycloadditions (CuAAC) .

Functionalization of the Methoxyethyl Side Chain

The 2-methoxyethyl group undergoes oxidation and cleavage:

ReactionReagents/ConditionsProductNotesSource
OxidationKMnO<sub>4</sub>/H<sub>2</sub>O, 25°C1-(2-Carboxyethyl)-4-methyl-1H-imidazole-5-carboxylatepH-sensitive reaction
CleavageBBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>, −20°CDemethylated alcohol derivativeRequires anhydrous conditions
  • Oxidation of the methoxy group to a carboxylic acid is critical for enhancing water solubility in drug design.

  • BBr<sub>3</sub>-mediated cleavage selectively removes methyl groups without affecting the ester.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeCatalytic SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEArylboronic acids75–82%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Primary amines65%
  • Suzuki couplings show high efficiency for introducing aryl groups at the C-2 position.

  • Steric hindrance from the methoxyethyl group limits yields in Buchwald-Hartwig aminations.

Key Mechanistic Insights

  • Steric and electronic effects : The methoxyethyl substituent directs electrophiles to the C-2 position while shielding C-4.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF, THF) optimize nucleophilic substitutions, while nonpolar solvents favor electrophilic reactions.

  • Catalyst design : DBU and CuO nanoparticles significantly enhance reaction rates in cycloadditions and decarboxylations, respectively .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it invaluable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives, including ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate, exhibit significant antimicrobial activity. A study demonstrated that compounds with imidazole moieties showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has also been investigated as a potential inhibitor of various enzymes, including carbonic anhydrases and other key metabolic enzymes. Inhibition studies reveal that this compound can effectively modulate enzyme activity, which may lead to therapeutic applications in conditions where enzyme regulation is crucial .

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with multiple biological targets suggests potential applications in treating infections, cancer, and other diseases where imidazole derivatives have shown promise.

Fragment-Based Drug Discovery

In recent studies, fragment-based approaches have been employed to optimize the efficacy of imidazole derivatives like this compound. By systematically modifying the compound's structure, researchers aim to enhance its binding affinity and selectivity towards specific biological targets .

Case Studies

StudyFindingsApplications
Gaikwad et al., 2022Demonstrated antimicrobial activity against E. coli and S. aureusPotential use in developing new antibiotics
PMC8704944Showed anticancer effects through apoptosis inductionCancer therapy development
PMC11097166Identified enzyme inhibition propertiesDrug design targeting metabolic pathways

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Physicochemical Properties

The physicochemical and biological properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Compound Name Substituents Molecular Weight Key Features Potential Applications References
Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate N1: 2-methoxyethyl; C4: methyl; C5: ethyl ester 242.27 (estimated) Balanced hydrophilicity; ester stability Drug precursor, enzyme inhibition
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate N1: butyl; C2: hydroxy-methoxyphenyl; fused benzene ring 396.45 Enhanced aromaticity; phenolic hydroxyl group Anticancer, antimicrobial agents
Methyl 1-(2,2-di(1H-indol-3-yl)ethyl)-4-methyl-1H-imidazole-5-carboxylate N1: indole-containing substituent; C5: methyl ester 427.50 Bulky indole groups; π-π interactions Kinase inhibition, fluorescence probes
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate C4: hydroxyisopropyl; C2: propyl 240.30 Increased hydrophilicity; hydrogen bonding Solubility enhancement, prodrug design
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate C4: amino; N1: methyl 169.18 Basic amino group; reactivity Nucleophilic reactions, heterocyclic synthesis
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate C5: nitro; N1: methyl; C2: ethyl ester 211.17 Electron-withdrawing nitro group Antibacterial, radiosensitizers

Crystallographic and Stability Considerations

  • Hydrate Formation : Analogues like Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate () crystallize as dihydrates, influencing dissolution rates .
  • Hydrogen Bonding : Tools like Mercury () reveal that substituents like hydroxyisopropyl () form robust hydrogen-bonding networks, critical for crystal packing .

Biological Activity

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of the methoxyethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, imidazolium-based ionic liquids have shown varying degrees of toxicity against bacteria such as E. coli and Pseudomonas fluorescens, suggesting that modifications to the imidazole structure can enhance or reduce antimicrobial properties .

Antiviral Properties

Imidazole derivatives have also been investigated for their antiviral activities. A study on related compounds demonstrated their ability to inhibit viral proteases, which are crucial for viral replication. This compound may share similar mechanisms, as targeting non-catalytic sites on viral proteins can inhibit their function .

Anti-inflammatory Effects

Compounds with imidazole rings have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. For example, certain derivatives have been shown to block the activity of enzymes like Lck, which play a role in inflammatory responses . This suggests that this compound could be explored further for its anti-inflammatory potential.

Synthesis and Characterization

The synthesis of this compound involves standard organic reactions including alkylation and esterification processes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. Preliminary results indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology . Further studies are necessary to elucidate the specific pathways involved in these effects.

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of bacterial membranes
AntiviralInhibition of viral proteases
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies: Elucidating the exact biochemical pathways through which this compound exerts its effects.
  • In Vivo Studies: Evaluating efficacy and safety in animal models to better understand pharmacodynamics and pharmacokinetics.
  • Structure-Activity Relationship (SAR) Analysis: Identifying modifications that enhance biological activity while minimizing toxicity.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves nitro-reductive cyclization or multi-step coupling reactions. For example, sodium dithionite in dimethyl sulfoxide (DMSO) facilitates nitro-reduction and cyclization with substituted aldehydes, achieving yields up to 87% . Optimization parameters include solvent polarity (e.g., DMSO enhances nucleophilicity), catalyst selection (e.g., transition metals for cross-coupling), and temperature control to minimize side reactions. Parallel synthesis under varying conditions (e.g., acidic vs. basic media) can identify optimal pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester moiety) .
  • NMR : ¹H NMR reveals substitution patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm), while ¹³C NMR confirms carboxylate and methyl groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • UV-Vis/Photoluminescence : Assess electronic properties for applications in optoelectronics .

Q. What are the key considerations for handling and storing this compound?

Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption, which can degrade the imidazole ring. Personal protective equipment (PPE) like nitrile gloves and fume hoods are essential due to potential irritancy .

Advanced Research Questions

Q. How can crystallographic software like SHELX assist in resolving the molecular structure of this compound?

SHELX refines X-ray diffraction data to determine bond lengths, angles, and torsion angles. For example, SHELXL can model disorder in the methoxyethyl side chain and validate hydrogen bonding networks. In dihydrate forms, SHELXPRO interfaces with macromolecular data to resolve solvent interactions . Mercury software (v2.0+) visualizes crystal packing and compares structural motifs across derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Contradictions (e.g., unexpected ¹H NMR splitting) require cross-validation:

  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., N-substitution vs. O-alkylation) .
  • 2D NMR (COSY, NOESY) : Confirm proximity of methoxyethyl protons to the imidazole ring .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

Graph set analysis (R₂²(8) motifs) reveals that N–H···O bonds between imidazole NH and ester carbonyl groups stabilize the lattice. Adjacent π-π stacking of aromatic systems further enhances stability. Mercury’s packing similarity tool can predict polymorphism by comparing interaction patterns to known structures .

Q. How can molecular electrostatic potential (MEP) analysis predict reactive sites for functionalization?

MEP maps highlight electron-deficient regions (e.g., the imidazole C-2 position) as targets for nucleophilic attack. For example, the carboxylate group’s negative potential guides ester hydrolysis or amide coupling. This approach informed the design of derivatives with enhanced bioactivity in related benzimidazoles .

Q. What intermediates or byproducts are commonly observed during synthesis?

  • Nitro intermediates : Ethyl 4-nitro-1H-imidazole-5-carboxylate may persist if reduction is incomplete .
  • Cyclization byproducts : Over-reduction can yield tetrahydroimidazoles, detectable via LC-MS .
  • Solvent adducts : DMSO may coordinate to metal catalysts, requiring purification via silica gel chromatography .

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